2-[(1E,3E,5Z)-5-[3,3-dimethyl-5-sulfo-1-(3-sulfopropyl)indol-2-ylidene]penta-1,3-dienyl]-3,3-dimethyl-1-[6-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-6-oxohexyl]indol-1-ium-5-sulfonate
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Overview
Description
2-[(1E,3E,5Z)-5-[3,3-dimethyl-5-sulfo-1-(3-sulfopropyl)indol-2-ylidene]penta-1,3-dienyl]-3,3-dimethyl-1-[6-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-6-oxohexyl]indol-1-ium-5-sulfonate is a complex organic compound with a unique structure that includes multiple functional groups such as sulfonate, indolium, and tetrazine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1E,3E,5Z)-5-[3,3-dimethyl-5-sulfo-1-(3-sulfopropyl)indol-2-ylidene]penta-1,3-dienyl]-3,3-dimethyl-1-[6-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-6-oxohexyl]indol-1-ium-5-sulfonate involves multiple steps, each requiring specific reaction conditions. The process typically begins with the preparation of the indole derivatives, followed by the introduction of the sulfonate groups. The final steps involve the formation of the indolium and tetrazine moieties.
Preparation of Indole Derivatives: The initial step involves the synthesis of indole derivatives through a series of reactions, including cyclization and functional group modifications.
Introduction of Sulfonate Groups: Sulfonation reactions are carried out to introduce sulfonate groups at specific positions on the indole ring.
Formation of Indolium and Tetrazine Moieties: The final steps involve the formation of the indolium and tetrazine moieties through condensation and cyclization reactions.
Industrial Production Methods
Industrial production of this compound requires optimization of the synthetic routes to ensure high yield and purity. This involves scaling up the reactions, optimizing reaction conditions such as temperature, pressure, and solvent choice, and implementing purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and tetrazine moieties.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the sulfonate groups to sulfonic acids.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution Reagents: Various halogenating agents and nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex reactions, making it valuable for the synthesis of other complex molecules.
Biology
In biology, the compound is used as a fluorescent probe due to its ability to emit light upon excitation. This property makes it useful for imaging and tracking biological processes in cells and tissues.
Medicine
In medicine, the compound has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry
In industry, the compound is used in the production of dyes and pigments. Its vibrant color and stability make it suitable for use in various industrial applications, including textiles and coatings.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved include signal transduction pathways and metabolic pathways, which are crucial for cellular functions.
Comparison with Similar Compounds
Similar Compounds
- **2-[(1E,3E,5Z)-5-[3,3-dimethyl-5-sulfo-1-(3-sulfopropyl)indol-2-ylidene]penta-1,3-dienyl]-3,3-dimethyl-1-[6-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-6-oxohexyl]indol-1-ium-5-sulfonate
- **this compound
Uniqueness
The uniqueness of this compound lies in its complex structure, which includes multiple functional groups that allow it to participate in a wide range of chemical reactions. Its ability to act as a fluorescent probe and its potential therapeutic applications further distinguish it from other similar compounds.
Properties
Molecular Formula |
C44H51N7O10S3 |
---|---|
Molecular Weight |
934.1 g/mol |
IUPAC Name |
2-[(1E,3E,5Z)-5-[3,3-dimethyl-5-sulfo-1-(3-sulfopropyl)indol-2-ylidene]penta-1,3-dienyl]-3,3-dimethyl-1-[6-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-6-oxohexyl]indol-1-ium-5-sulfonate |
InChI |
InChI=1S/C44H51N7O10S3/c1-30-46-48-42(49-47-30)32-18-16-31(17-19-32)29-45-41(52)15-10-7-11-24-50-37-22-20-33(63(56,57)58)27-35(37)43(2,3)39(50)13-8-6-9-14-40-44(4,5)36-28-34(64(59,60)61)21-23-38(36)51(40)25-12-26-62(53,54)55/h6,8-9,13-14,16-23,27-28H,7,10-12,15,24-26,29H2,1-5H3,(H3-,45,52,53,54,55,56,57,58,59,60,61) |
InChI Key |
ZXNMMOJPJIHIMB-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCCCC[N+]3=C(C(C4=C3C=CC(=C4)S(=O)(=O)[O-])(C)C)/C=C/C=C/C=C\5/C(C6=C(N5CCCS(=O)(=O)O)C=CC(=C6)S(=O)(=O)O)(C)C |
Canonical SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCCCC[N+]3=C(C(C4=C3C=CC(=C4)S(=O)(=O)[O-])(C)C)C=CC=CC=C5C(C6=C(N5CCCS(=O)(=O)O)C=CC(=C6)S(=O)(=O)O)(C)C |
Origin of Product |
United States |
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